molecular formula C9H9BrO3 B7774387 Methyl 2-(2-bromophenoxy)acetate

Methyl 2-(2-bromophenoxy)acetate

Cat. No.: B7774387
M. Wt: 245.07 g/mol
InChI Key: DGZGLCBUVMGUCE-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenoxy)acetate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenoxyacetic acid, where a bromine atom is substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-bromophenoxy)acetate can be synthesized through the reaction of 2-bromophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Products include substituted phenoxyacetic acid derivatives.

    Ester Hydrolysis: Yields 2-(2-bromophenoxy)acetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds
    • Methyl 2-(2-bromophenoxy)acetate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of compounds related to antipsychotics and antidepressants, such as Asenapine derivatives. Asenapine is known for its action as a serotonin (5HT2) and dopamine (D2) receptor antagonist, making it relevant in treating schizophrenia and bipolar disorder .
  • Alkylation Reactions
    • The compound acts as an alkylating agent, facilitating the introduction of alkyl groups into phenolic and amino substrates. This property is particularly useful in modifying biologically active molecules to enhance their pharmacological profiles .
  • Research in Organic Chemistry
    • In organic synthesis, this compound is employed as a reagent for constructing complex molecular architectures. It participates in reactions to form coumarins and other cyclic compounds, showcasing its versatility as a building block in organic chemistry .

Case Study 1: Synthesis of Tetradehydro Asenapine

A study highlighted the use of this compound as a reagent in synthesizing 2,3,3a,12b-Tetradehydro Asenapine (T291630), which is a degradation product of Asenapine. This synthesis demonstrates the compound's utility in developing derivatives that may exhibit improved therapeutic effects or reduced side effects compared to their parent compounds .

Case Study 2: Modification of Histidine

Another application involves the chemical modification of histidine residues in peptides and proteins using this compound. This modification can alter the biological activity or stability of therapeutic proteins, providing insights into protein engineering and drug development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisIntermediate for synthesizing Asenapine and related compounds
Alkylation ReactionsAlkylating agent for phenolic and amino groups
Organic SynthesisBuilding block for constructing complex organic molecules
Protein ModificationUsed for modifying histidine residues in peptides

Safety Considerations

While this compound has significant applications, it is essential to handle it with care due to potential toxicity by ingestion or inhalation. Proper safety protocols should be followed to minimize exposure risks.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

    Methyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the para position.

    Methyl 2-(3-bromophenoxy)acetate: Bromine atom at the meta position.

    2-(2-Bromophenoxy)acetic acid: The carboxylic acid analog of methyl 2-(2-bromophenoxy)acetate.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.

Biological Activity

Methyl 2-(2-bromophenoxy)acetate, with the chemical formula C9H9BrO2C_9H_9BrO_2 and CAS number 57486-69-8, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and applications in medicinal chemistry.

This compound is synthesized primarily from methanol and 2-bromophenylacetic acid. The compound's molecular weight is approximately 229.07 g/mol, and it has a high gastrointestinal absorption rate, indicating good bioavailability .

PropertyValue
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Boiling PointNot available
Log P (octanol-water)2.41
H-bond Donors0
H-bond Acceptors2

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly against various bacterial strains. In one study, compounds similar to this compound were found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Antichlamydial Activity

This compound is also noted for its potential antichlamydial activity. Research indicates that derivatives of this compound can selectively inhibit Chlamydia trachomatis, affecting the size and morphology of chlamydial inclusions in infected cells. This suggests a promising avenue for developing targeted therapies against chlamydial infections .

Case Studies

  • Antimicrobial Efficacy : A study explored the effectiveness of various brominated compounds, including this compound, demonstrating superior antimicrobial action compared to standard antibiotics like penicillin .
  • Chlamydia Inhibition : In an experimental setup involving HEp-2 cells infected with C. trachomatis, treatment with this compound derivatives resulted in a marked reduction in inclusion size compared to untreated controls, indicating effective eradication of the pathogen without significant toxicity to host cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Its structure allows it to penetrate cell membranes effectively, leading to alterations in cellular processes such as protein synthesis and cell division.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-bromophenoxy)acetate, and what experimental conditions are critical for high yields?

this compound is typically synthesized via multi-step procedures involving etherification and esterification. A standard approach involves:

  • Step 1 : Reacting 2-bromophenol with a halogenated acetate (e.g., methyl chloroacetate) under basic conditions (e.g., K₂CO₃) to form the phenoxyacetate intermediate .
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product.

Critical parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Acidic catalysts (e.g., H₂SO₄) may enhance esterification efficiency .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .
Method Conditions Yield Reference
Two-step etherificationK₂CO₃, DMF, 70°C, 12h65–75%
One-pot synthesisNaH, THF, reflux, 24h50–60%

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key analytical methods include:

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.6 ppm), while the methoxy group resonates as a singlet (~δ 3.7 ppm) .
    • ¹³C NMR : The ester carbonyl (C=O) appears at ~δ 168–170 ppm .
  • Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 273 (C₉H₈BrO₃) .
  • IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling reactions involving this compound?

Palladium catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki-Miyaura or borylation reactions. Optimization strategies include:

  • Ligand selection : Bulky ligands improve steric control, reducing side reactions .
  • Solvent effects : Dioxane or THF enhances boronate ester formation .
  • Temperature : Borylation reactions require 110°C for 24h to achieve >85% yield .

Example protocol for borylation:

  • React this compound with pinacolborane (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and NEt₃ in dioxane at 110°C .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Contradictions in yields (e.g., 50% vs. 75%) often arise from:

  • Purity of reagents : Trace moisture in DMF can hydrolyze intermediates, reducing yields .
  • Workup protocols : Inadequate purification (e.g., skipping column chromatography) may leave unreacted starting materials .
  • Catalyst deactivation : Pd catalysts may degrade if exposed to oxygen, necessitating rigorous inert conditions .

Mitigation strategies :

  • Replicate literature methods with strict control of anhydrous conditions.
  • Use TLC or HPLC to monitor reaction progress and optimize quenching times .

Q. What are the emerging applications of this compound in biomedical research?

Advanced applications include:

  • Drug delivery : The ester moiety facilitates prodrug synthesis, enabling controlled release of therapeutics .
  • Enzyme studies : Its bromophenoxy group mimics tyrosine residues in kinase inhibition assays .
  • Polymer chemistry : Serves as a monomer for synthesizing biodegradable polyesters with tunable hydrophobicity .

Q. What challenges arise in scaling up the synthesis of this compound?

Industrial-scale production faces hurdles such as:

  • Heat management : Exothermic reactions require continuous flow reactors to maintain temperature control .
  • Purification : Distillation under reduced pressure (≤0.1 mmHg) is needed to isolate high-purity product .
  • Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Pd) reduce costs and improve recyclability .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) studies provide insights into:

  • Reaction pathways : Simulating transition states for ester hydrolysis or nucleophilic substitution .
  • Electronic effects : The electron-withdrawing bromine atom directs electrophilic aromatic substitution to the para position .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent hydrolysis .
  • Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Q. Data Contradiction Analysis

Example : Conflicting yields in borylation reactions (88% in vs. failed reactions in ).

  • Root cause : Differences in catalyst loading (5 mol% Pd in vs. 2 mol% in ).
  • Resolution : Higher Pd concentrations and rigorous degassing improve reproducibility .

Properties

IUPAC Name

methyl 2-(2-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZGLCBUVMGUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Powdered potassium carbonate (3.84 g, 27.8 mmol) is added to a stirred solution of 2-bromophenol (3.20 g, 18.5 mmol) and methyl bromoacetate (3.11 g, 20.3 mmol) in anhydrous DMF (20 mL). The resultant mixture is stirred at ambient temperature under nitrogen for 16 hours. Water (140 mL) and EtOAc (120 mL) are added to the mixture and the two-layered solution is stirred vigorously for 3 minutes. The organic layer is separated, dried over MgSO4, filtered and concentrated. The crude product is chromatographed oh silica (gradient 2-8% EtOAc in hexane) to give 4.39 g (17.9 mmol, 97% yield) of the title compound. EIMS: m/z 244 (M+, 79Br), 246 (M+, 81Br).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(2-bromophenoxy)acetate
Methyl 2-(2-bromophenoxy)acetate
Methyl 2-(2-bromophenoxy)acetate
Methyl 2-(2-bromophenoxy)acetate
Methyl 2-(2-bromophenoxy)acetate
Methyl 2-(2-bromophenoxy)acetate

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